ETHYL 3-(3-AMINOPHENYL)ACRYLATE
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 3-(3-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 |
InChI Key |
UEUURYZTMLPUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 3 Aminophenyl Acrylate
Classical and Established Synthetic Pathways
These methods represent the foundational pillars of organic synthesis and are frequently employed for creating acrylate (B77674) structures.
The most direct route to Ethyl 3-(3-aminophenyl)acrylate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(3-aminophenyl)acrylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). chemistrysteps.comathabascau.ca A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile. organic-chemistry.org
The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, an excess of the alcohol reactant is typically used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation, can also shift the equilibrium to favor the product. organic-chemistry.org A study on the esterification of acrylic acid with ethanol highlighted that reaction temperature and catalyst concentration are key parameters in optimizing yield and reaction rate. researchgate.net The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be readily achieved using a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents like methanol (B129727), tetrahydrofuran (B95107), and water. chemicalbook.com
Reaction Scheme for Fischer Esterification: 3-(3-Aminophenyl)acrylic acid + Ethanol ⇌ (H⁺ catalyst) ⇌ this compound + Water
Aminolysis provides an alternative pathway where an amine group is introduced to a precursor molecule. One such approach involves the reaction of an alkali metal salt of a 3-hydroxyacrylic acid ester with an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl). In this process, the amino group from the ammonium salt displaces the hydroxyl functionality (as a salt) to form the corresponding 3-aminoacrylic acid ester. While less common, this method represents a valid synthetic strategy based on the principle of nucleophilic substitution.
A widely used and highly effective strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound. For this compound, this involves a two-step process:
Synthesis of the precursor, Ethyl 3-(3-nitrophenyl)acrylate.
Reduction of the nitro group to an amine.
The precursor, Ethyl 3-(3-nitrophenyl)acrylate, is itself a known chemical entity. The critical step is the reduction of the nitro (-NO₂) group. Several well-established methods can accomplish this transformation. A classic and cost-effective method involves using a metal in acidic conditions, such as iron powder with hydrochloric acid (HCl) in an ethanol-water solvent mixture. Another common reducing agent is tin(II) chloride (SnCl₂), often used in an alcoholic solvent like ethanol, which can sometimes simultaneously effect esterification if starting from the nitro-substituted carboxylic acid.
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reducing Agent/System | Solvent | Conditions | Comments |
|---|---|---|---|
| Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol / Water | Reflux | A standard, effective, and economical method for large-scale synthesis. |
| Tin(II) Chloride (SnCl₂) | Ethanol | Room Temp. or Heat | A reliable lab-scale method; the tin salts produced require careful disposal. |
| Trichlorosilane (HSiCl₃) / Triethylamine | Dichloromethane | Room Temp. | A mild, metal-free alternative with high yields and clean product formation. |
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.com To synthesize this compound, a multi-step approach beginning with 3-nitrobenzaldehyde (B41214) is often employed.
In this strategy, 3-nitrobenzaldehyde is condensed with a compound that can provide the ethyl acrylate backbone. While a direct Knoevenagel condensation with ethyl acetate (B1210297) is not feasible due to the low acidity of its α-protons, related reactions like the Horner-Wadsworth-Emmons reaction are used. In this case, 3-nitrobenzaldehyde reacts with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to form Ethyl 3-(3-nitrophenyl)acrylate. The resulting nitro compound is then reduced to the target amine as described in the previous section.
An alternative, though often lower-yielding, approach would be the direct condensation of 3-aminobenzaldehyde (B158843) with an appropriate active methylene compound. However, the amino group can interfere with the reaction or lead to side products, making the nitro-reduction pathway more common and reliable. sigmaaldrich.com
Modern and Advanced Synthetic Strategies
Recent advancements in organometallic chemistry have provided powerful tools for forming carbon-nitrogen bonds, offering alternative routes to compounds like this compound.
Palladium-catalyzed cross-coupling reactions are at the forefront of modern synthetic chemistry for constructing C-N bonds. Two primary strategies can be envisioned for the synthesis of this compound: the Buchwald-Hartwig amination and the Heck reaction.
Buchwald-Hartwig Amination: This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org To synthesize the target molecule, Ethyl 3-(3-bromophenyl)acrylate could be coupled with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine, followed by hydrolysis. The reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) to facilitate the catalytic cycle of oxidative addition and reductive elimination. youtube.comorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. mdpi.com In this approach, 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) would be reacted with ethyl acrylate. researchgate.net The reaction is catalyzed by a palladium complex, such as palladium(II) acetate, and requires a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst. This method directly forms the carbon-carbon double bond and introduces the required phenylamine structure in a single step. nih.gov
Table 2: Modern Catalytic Approaches
| Reaction Name | Key Reactants | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Ethyl 3-(3-bromophenyl)acrylate + Ammonia Surrogate | Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) | Forms the C-N bond directly on the pre-formed acrylate ring. libretexts.org |
| Heck Reaction | 3-Bromoaniline + Ethyl Acrylate | Pd(OAc)₂ + Base (e.g., Et₃N) | Forms the C=C bond, coupling the amine-containing ring to the acrylate. researchgate.net |
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of specific stereoisomers, particularly the (E)-isomer of this compound, is of significant interest. bldpharm.com While detailed enantioselective methods for this specific compound are not extensively documented in the provided results, the broader field of α,β-unsaturated ester synthesis offers insights into potential strategies. Asymmetric hydrogenation and chiral catalysts are common tools to achieve enantioselectivity in similar systems. researchgate.net For instance, the use of chiral ligands with metal catalysts can induce facial selectivity in the reduction of a prochiral precursor or in carbon-carbon bond-forming reactions that establish the stereocenter. organic-chemistry.org The principles of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, can also be adapted with chiral components to potentially yield enantiomerically enriched products. researchgate.net
Chemo- and Regioselective Synthesis of Isomers (e.g., ortho, meta, para)
The synthesis of aminocinnamic acid esters, including the ortho, meta, and para isomers, often starts from the corresponding substituted benzaldehydes. mdpi.comresearchgate.net For the target compound, this compound (the meta isomer), a common route involves the use of 3-nitrobenzaldehyde as a precursor. nih.govchemicalbook.com
A general and effective method for synthesizing specific isomers of aminocinnamic acid esters is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, followed by esterification. mdpi.com The regioselectivity (ortho, meta, or para) is determined by the starting substituted benzaldehyde. For example, to obtain the para isomer, ethyl 3-(4-aminophenyl)acrylate, one would start with 4-aminobenzaldehyde. chemical-suppliers.eunih.gov Similarly, the synthesis of the ortho isomer, ethyl 3-(2-aminophenyl)acrylate, would utilize 2-aminobenzaldehyde. clearsynth.com
A specific synthesis for ethyl 3-(3-aminophenyl)propanoate, a related saturated ester, employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid. The subsequent reduction of the nitro group and esterification are achieved using stannous chloride in ethanol. nih.gov This highlights a strategy where the nitro group serves as a precursor to the amine, allowing for the selective synthesis of the meta isomer.
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates careful control over several reaction parameters.
Catalyst Selection and Loading
The choice and amount of catalyst are critical. In Fischer esterification, a common method for producing esters, mineral acids like concentrated sulfuric acid are typically used as catalysts. researchgate.nettjpr.org The catalytic amount of acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net In reactions involving basic substrates, such as those with an amino group, a stoichiometric amount of acid may be required to both catalyze the reaction and neutralize the basic site. researchgate.net For other synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction), the selection of the palladium catalyst and its ligands is crucial for both yield and selectivity. mdpi.com
Solvent Effects and Reaction Media
The solvent plays a multifaceted role in the synthesis. For esterification reactions, the alcohol reactant, such as ethanol, can also serve as the solvent. researchgate.nettjpr.org In other cases, the choice of solvent can significantly influence reaction rates and yields. For instance, in the synthesis of related aminocinnamate derivatives, solvents like methanol and tetrahydrofuran have been employed. chemicalbook.com The use of solvent-free conditions is also a viable and environmentally friendly approach in some addition reactions to form β-amino esters. organic-chemistry.org
Temperature and Pressure Control
Temperature is a key parameter to control. Esterification reactions are often carried out under reflux to increase the reaction rate. researchgate.nettjpr.org For instance, the synthesis of benzocaine (B179285) via Fischer esterification involves refluxing the reaction mixture for 60-75 minutes. researchgate.net In other synthetic methods, such as a one-pot synthesis of 3-N,N-dimethylamino ethyl acrylate, the reaction is conducted at a controlled temperature of 30-70 °C and a pressure of 10-60 bar. google.com Precise temperature control is essential to ensure the desired reaction proceeds efficiently while minimizing side reactions and decomposition of products. researchgate.net
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. researchgate.netrasayanjournal.co.inijpdd.orgijpdd.org Key strategies include the use of renewable feedstocks, minimizing waste, and employing environmentally benign reaction conditions. nih.gov
For the synthesis of acrylates, biocatalysis using enzymes like lipases offers a green alternative to traditional chemical catalysts. nih.gov These enzymatic reactions can often be performed under milder conditions and can exhibit high selectivity, reducing the formation of byproducts. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. rasayanjournal.co.in The use of solvent-free reaction conditions, where possible, is a cornerstone of green chemistry, as it eliminates the environmental and safety concerns associated with many organic solvents. organic-chemistry.org Research into the bio-based synthesis of acrylic acid from renewable resources like furfural (B47365) is also a promising avenue for making the entire production chain more sustainable. nih.gov
Interactive Data Table: Synthesis Parameters
| Parameter | Condition/Reagent | Purpose/Effect |
| Catalyst | Concentrated H₂SO₄ | Fischer Esterification |
| Stannous Chloride | Reduction of nitro group and Lewis acid catalyst for esterification | |
| Solvent | Ethanol | Reactant and solvent in esterification |
| Methanol/THF/Water | Solvent system for hydrolysis | |
| Solvent-free | Green chemistry approach, reduces waste | |
| Temperature | Reflux | Increases reaction rate in esterification |
| 30-70 °C | Controlled temperature for specific one-pot synthesis | |
| Pressure | 10-60 bar | Controlled pressure for specific one-pot synthesis |
Biocatalysis and Enzymatic Methods
The application of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, lipases are particularly promising biocatalysts. Lipases, such as the immobilized form of Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are well-documented for their efficacy in catalyzing esterification and transesterification reactions for the production of various acrylate esters. nih.govresearchgate.netnih.gov
One plausible enzymatic route to this compound is through the lipase-catalyzed condensation of 3-aminobenzaldehyde with a suitable phosphonate ester, such as triethyl phosphonoacetate. This reaction, analogous to the Horner-Wadsworth-Emmons reaction, could potentially be carried out under mild, solvent-free conditions.
Another viable biocatalytic strategy is the chemoselective N-acylation of an aminophenyl precursor. Lipases have been shown to selectively acylate amines in the presence of other functional groups. nih.govnih.gov For instance, a reaction between 3-aminophenylacetylene and an acrylate donor in the presence of a lipase could yield the target compound. The high chemoselectivity of the enzyme would be crucial to prevent undesired side reactions.
The efficiency of these enzymatic reactions can be influenced by several factors, including the choice of enzyme, the nature of the solvent (or lack thereof), temperature, and the molar ratio of the substrates. Research on similar systems has shown that optimizing these parameters is key to achieving high conversion rates and product yields.
Below is a representative data table illustrating the potential effects of different lipases and reaction conditions on the synthesis of a generic acrylate ester, based on findings for similar compounds.
| Entry | Biocatalyst | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Novozym 435 | Ethyl acrylate | t-Butanol | 50 | 68 |
| 2 | Novozym 435 | Methyl methacrylate (B99206) | t-Butanol | 50 | 78 |
| 3 | Novozym 435 | Vinyl methacrylate | t-Butanol | 50 | >95 |
| 4 | Candida cylindracea lipase | Vinyl acrylate | Diisopropyl ether | 45 | ~80 |
This table presents representative data for the enzymatic synthesis of various acrylate esters and is intended to be illustrative of the potential for the synthesis of this compound. researchgate.netnih.gov
Solvent-Free or Aqueous Media Reactions
The use of solvent-free systems or aqueous media represents a significant advancement in green chemistry, as it eliminates the environmental and safety concerns associated with volatile organic compounds. The synthesis of this compound is amenable to these conditions, particularly when employing enzymatic catalysis.
Solvent-free reactions are highly attractive from an industrial perspective as they offer high volumetric productivity and simplify downstream processing. Lipase-catalyzed reactions, in particular, have been successfully conducted in solvent-free environments for the synthesis of various esters. mdpi.com For the production of this compound, a solvent-free mixture of the reactants, 3-aminobenzaldehyde and triethyl phosphonoacetate, with an immobilized lipase could be an efficient approach. The high concentration of reactants in a solvent-free system can lead to faster reaction rates.
Aqueous media, being the most environmentally benign solvent, is another excellent alternative. While the solubility of organic substrates in water can be a challenge, the use of co-solvents or surfactant-free aqueous systems can facilitate the reaction. The cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate has been studied in the presence of water, highlighting the role of water not just as a solvent but also as a catalyst and stabilizer. google.com Furthermore, the development of hydrogels and other aqueous-based systems for polymerization reactions showcases the potential for conducting acrylate synthesis in water. rsc.org
The synthesis of acrylate esters in aqueous emulsions initiated by enzymatic catalysis is also an emerging area. This method could be adapted for the production of this compound, offering a green and efficient manufacturing process.
The following table summarizes potential reaction conditions for the synthesis of this compound in green media, based on analogous reactions reported in the literature.
| Entry | Reaction Type | Catalyst | Medium | Key Advantage |
| 1 | Enzymatic interesterification | CALB | Solvent-free | High productivity, easy work-up |
| 2 | Horner-Wadsworth-Emmons | Lipase | Solvent-free | Mild conditions, atom economy |
| 3 | Enzymatic cyclization assist | Water | Aqueous | Environmentally benign, potential for catalysis |
| 4 | Emulsion polymerization | HRP enzyme | Aqueous | Green raw materials, low energy consumption |
This table illustrates potential green synthetic routes to this compound based on established methodologies for similar compounds. mdpi.comgoogle.com
Chemical Transformations and Reactivity of Ethyl 3 3 Aminophenyl Acrylate
Reactions Involving the Aromatic Amino Functionality
The amino group attached to the phenyl ring is a key site for a multitude of organic reactions, including oxidations, substitutions, acylations, and diazotizations.
The oxidation of the primary aromatic amine in ethyl 3-(3-aminophenyl)acrylate to a nitro group is a challenging yet feasible transformation. The direct oxidation of anilines to nitroarenes can be complicated by the formation of various side products such as nitroso, azoxy, and azo compounds, as well as polymeric materials. nih.govacs.org The choice of oxidizing agent and reaction conditions is crucial to achieve selectivity.
Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. researchgate.net For instance, anilines with electron-withdrawing groups are often smoothly oxidized to the corresponding nitro compounds using sodium perborate (B1237305) in acetic acid. mdpi.com Another effective method involves the use of hydrogen peroxide in the presence of a catalyst. mdpi.com For example, the in-situ generation of performic acid from formic acid and hydrogen peroxide has been used for the selective oxidation of various substituted anilines to their nitro derivatives. nih.govacs.org
The mechanism generally involves the initial oxidation of the aniline (B41778) to a hydroxylamine, which is then further oxidized to a nitroso intermediate and finally to the nitroarene. mdpi.com
Table 1: Reagents for Oxidation of Aromatic Amines to Nitroarenes
| Reagent/System | Conditions | Notes |
|---|---|---|
| Sodium Perborate (NaBO₃·4H₂O) | Acetic Acid, 50–55 °C | More effective for anilines with electron-withdrawing groups. mdpi.com |
| Hydrogen Peroxide (H₂O₂)/Formic Acid | Surfactant (e.g., CTAB) | In-situ formation of performic acid; surfactant improves selectivity. nih.govacs.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | A widely used reagent for this transformation. researchgate.net |
The amino group of this compound can act as a nucleophile and react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This transformation is fundamental in the synthesis of various heterocyclic compounds and polymers. For example, polymers containing pendant imine groups have been synthesized by condensing a polymer with a primary amine group with various carbonyl compounds. uobaghdad.edu.iq The reactivity of the imine formed allows for its participation in numerous multicomponent reactions, highlighting its synthetic utility. nih.gov
The nitrogen atom of the amino group can be readily acylated, alkylated, or arylated.
Acylation: This reaction involves treating this compound with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. This results in the formation of an amide linkage. For instance, a similar compound, 3-(3-aminophenyl)acrylic acid ethyl ester, was acylated using 5-phenyl-furan-2-carbonyl chloride to yield the corresponding amide. chemicalbook.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, although this method can lead to over-alkylation. nih.gov A more controlled and sustainable approach is the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals. nih.gov This method produces water as the only byproduct.
Arylation: The N-arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide or triflate. A general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst, which proceeds under mild conditions. nih.gov
Table 2: N-Functionalization Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Benzyl (B1604629) Bromide | Secondary/Tertiary Amine |
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
The resulting aryldiazonium salt is a valuable intermediate. It can act as an electrophile in azo coupling reactions, where it reacts with electron-rich aromatic compounds such as phenols or anilines. wikipedia.org This reaction is an electrophilic aromatic substitution that typically occurs at the para position of the coupling partner. wikipedia.org The product is an azo compound, characterized by the -N=N- linkage, which often results in brightly colored dyes. youtube.com
Reactions Involving the Acrylate (B77674) Moiety
The acrylate portion of the molecule contains an ester group and a carbon-carbon double bond, both of which are susceptible to specific chemical transformations.
The ethyl ester group of the acrylate moiety can be reduced to a primary alcohol, yielding (E)-3-(3-aminophenyl)prop-2-en-1-ol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. ambeed.com The reaction proceeds via the addition of a hydride to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. ambeed.com
A significant challenge in this reaction is achieving chemoselectivity, particularly preserving the carbon-carbon double bond of the acrylate system and avoiding reactions with the amino group. While LiAlH₄ is effective for ester reduction, it can also potentially reduce the double bond. Selective reducing agents or specific reaction conditions may be necessary. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures is often used for the selective reduction of esters to aldehydes, and under different conditions, can also yield alcohols. clockss.org The presence of the amino group, which can react with strong reducing agents, adds another layer of complexity, possibly requiring a protection-deprotection strategy for the amine.
Michael Addition Reactions with Various Nucleophiles
The acrylate portion of this compound features an electron-deficient carbon-carbon double bond, making it a classic Michael acceptor. This structure allows for conjugate addition (or 1,4-addition) of a wide range of soft nucleophiles. nih.gov The general mechanism involves the attack of the nucleophile on the β-carbon of the acrylate, leading to the formation of a new carbon-nucleophile bond and an intermediate enolate, which is subsequently protonated. ontosight.ai
Common nucleophiles that readily participate in Michael additions include amines (aza-Michael), thiols (thia-Michael), and carbanions (C-Michael). nih.govresearchgate.net The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile (e.g., a thiol to a thiolate) to increase its reactivity. researchgate.net Alternatively, nucleophilic catalysts like phosphines or tertiary amines can be employed. achmem.com
Given the structure of this compound, it is susceptible to reactions with various nucleophiles. While specific studies on this molecule are not prevalent, the potential reactions can be tabulated based on general principles.
Table 1: Potential Michael Addition Reactions
| Nucleophile Type | Example Nucleophile | Potential Product Structure | Catalyst |
|---|---|---|---|
| Amine | Diethylamine | Ethyl 3-(3-aminophenyl)-3-(diethylamino)propanoate | Base or Lewis Acid |
| Thiol | Thiophenol | Ethyl 3-(3-aminophenyl)-3-(phenylthio)propanoate | Base (e.g., Triethylamine) |
| Carbanion | Diethyl malonate | Diethyl 2-(1-(3-aminophenyl)-3-ethoxy-3-oxopropyl)malonate | Base (e.g., Sodium ethoxide) |
It is also noteworthy that the primary amino group on the phenyl ring of this compound can itself act as a nucleophile, potentially leading to self-polymerization or oligomerization via intermolecular aza-Michael addition under certain conditions. upc.edu
Diels-Alder and Other Cycloaddition Reactions
The α,β-unsaturated ester functionality of this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ntnu.edu.tw In this type of pericyclic reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. beilstein-journals.org The reaction is most efficient when the dienophile is substituted with an electron-withdrawing group, such as the ester group present in the target molecule, and the diene is substituted with electron-donating groups. beilstein-journals.org
A typical reaction would involve heating this compound with a suitable diene, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to yield a substituted cyclohexene (B86901) derivative. The reaction proceeds through a single, cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously. ntnu.edu.tw While specific Diels-Alder reactions involving this compound are not documented in available literature, a computational study on the similar ethyl-S-lactyl acrylate with cyclopentadiene has elucidated the factors controlling stereoselectivity in such transformations. nih.gov Microwave irradiation has also been shown to drastically accelerate Diels-Alder reactions with acrylate derivatives. researchgate.net
Multi-Component and Tandem Reaction Pathways
Annulation and Cyclization Reactions to Form Heterocyclic Systems
The bifunctional nature of this compound, containing both an aniline-type amino group and an acrylate system, makes it a prime candidate for constructing heterocyclic scaffolds, particularly nitrogen-containing rings like quinolines. One of the most powerful methods for this is the Povarov reaction, a type of aza-Diels-Alder reaction. In this three-component reaction, an aniline (like this compound), an aldehyde, and an electron-rich alkene react to form a tetrahydroquinoline. researchgate.net
In a hypothetical Povarov reaction, this compound would first react with an aldehyde to form an imine in situ. This imine then acts as the azadiene component in a [4+2] cycloaddition with an alkene, yielding the tetrahydroquinoline core. This approach allows for the rapid assembly of complex, substituted quinoline (B57606) structures. researchgate.netnih.gov
While this specific reaction has not been reported for the meta-amino isomer, the related ortho-isomer, (E)-methyl 3-(2-aminophenyl)acrylate, is known to undergo intramolecular cyclization reactions. nih.gov
Table 2: Potential Povarov Reaction for Tetrahydroquinoline Synthesis
| Component 1 (Aniline) | Component 2 (Aldehyde) | Component 3 (Alkene) | Potential Product Class |
|---|
C-H Activation and Functionalization Reactions
Direct C-H activation and functionalization represent a modern and efficient strategy in organic synthesis for modifying molecular scaffolds without the need for pre-functionalized starting materials. In the context of this compound, this could theoretically involve the selective activation of a C-H bond on the phenyl ring, directed by the amino group, followed by coupling with a reaction partner. However, a review of the scientific literature indicates that C-H activation reactions specifically employing this compound have not been reported.
Cascade Reactions for Complex Molecular Architectures
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Such reactions are highly valued for their efficiency and atom economy. This compound is a potential substrate for cascade sequences. For instance, a tandem reaction could be initiated by a Michael addition onto the acrylate, with the resulting intermediate undergoing a subsequent intramolecular cyclization.
Phosphine-catalyzed three-component reactions involving an aldehyde, an alkyl acrylate, and a nucleophile (like an amide or malonate) are known to proceed through a tandem Morita-Baylis-Hillman/Michael addition sequence. ntnu.edu.twnih.gov While these specific cascade reactions have not been demonstrated with this compound, its structure is amenable to such synthetic strategies for building complex molecules in a single step. researchgate.net
Reaction Mechanism Elucidation
Understanding the precise mechanism of a chemical reaction is crucial for its optimization and application. For the reactions involving aminophenyl acrylates, mechanistic studies provide insight into the roles of catalysts, solvents, and the substrates themselves.
A detailed computational study using Density Functional Theory (DFT) was performed on the cyclization reaction of a closely related compound, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate. nih.gov This study revealed a multi-step process involving nucleophilic addition, proton transfer, intramolecular cyclization, and tautomerization. nih.gov Crucially, it was found that both the substrate's amino group and the solvent (water) could act as catalysts and proton shuttles, effectively lowering the energy barriers for the reaction. nih.gov Although this study focuses on the ortho-isomer, its findings suggest that the amino group in this compound would play a similarly active role in its chemical transformations, participating directly in reaction pathways beyond simply being a substituent.
Kinetic Investigations and Rate-Determining Steps
Detailed kinetic investigations specifically targeting this compound are sparse. However, the principles of chemical kinetics allow for postulations regarding the rate-determining steps in its reactions. For many reactions involving nucleophilic attack on the β-carbon of the acrylate system or reactions at the amino group, the initial interaction of the reactants is often a critical, rate-limiting step.
A mechanistic study on the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate provides a useful, albeit indirect, model. nih.gov This investigation revealed that the reaction proceeds through several steps: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. nih.gov In such a multi-step process, the rate-determining step would be the one with the highest energy barrier. The study suggests that the presence of the substrate itself and the solvent can act as catalysts, effectively lowering the energy barriers of certain steps. nih.gov By analogy, in reactions of this compound, the rate-determining step would likely be one of the key bond-forming or bond-breaking events, with its specific nature being highly dependent on the reaction conditions and the other reactants involved.
Table 1: Postulated Rate-Determining Steps in Reactions of this compound (by Analogy)
| Reaction Type | Plausible Rate-Determining Step | Influencing Factors |
| Michael Addition | Nucleophilic attack at the β-carbon | Steric hindrance, nucleophile strength, solvent polarity |
| N-Acylation | Nucleophilic attack of the amino group on the acylating agent | Basicity of the amino group, electrophilicity of the acylating agent |
| Electrophilic Aromatic Substitution | Formation of the sigma complex | Nature of the electrophile, electronic effects of substituents |
Identification and Characterization of Reactive Intermediates
The identification and characterization of reactive intermediates are fundamental to understanding the reaction pathways of this compound. While direct spectroscopic observation of intermediates for this specific compound is not widely reported, mechanistic studies of similar molecules provide a strong basis for their postulation.
In the context of the previously mentioned cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate, several intermediates are proposed. nih.gov These include a thiourea (B124793) derivative formed after the initial nucleophilic addition, which then undergoes intramolecular cyclization. nih.gov The study also highlights the role of protonated and deprotonated species as key intermediates in the hydrogen transfer processes. nih.gov
For reactions involving the acrylate functionality, such as Michael additions, an enolate intermediate is expected to form after the initial nucleophilic attack. This enolate is a key reactive intermediate that can then be protonated or react with other electrophiles. Mechanistic investigations into the 1,4-additions of dialkylzincs to α-(aminomethyl)acrylates have supported the formation of zinc enolates as intermediates. nih.gov
In electrophilic aromatic substitution reactions, the formation of an arenium ion (or sigma complex) is a well-established reactive intermediate. The stability of this intermediate is influenced by the electronic nature of the substituents on the phenyl ring. The amino group, being an activating group, would stabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions relative to the amino group. However, due to the meta-position of the amino group relative to the acrylate side chain, the directing effects of both groups would need to be considered.
Table 2: Likely Reactive Intermediates in Transformations of this compound
| Reaction Type | Likely Intermediate | Characterization Methods (General) |
| Michael Addition | Enolate | NMR spectroscopy (in situ), trapping experiments |
| N-Acylation | Tetrahedral intermediate | Low-temperature NMR, computational modeling |
| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | NMR spectroscopy at low temperatures, isotopic labeling studies |
| Cyclization Reactions | Varies (e.g., substituted ureas) | Isolation and crystallographic analysis, spectroscopic analysis (NMR, IR, MS) |
Derivatization Strategies and Functionalization of Ethyl 3 3 Aminophenyl Acrylate
Chemical Modification of the Amino Group for Polymer and Material Integration
The primary amino group on the phenyl ring is a key site for functionalization, enabling the integration of ethyl 3-(3-aminophenyl)acrylate into larger molecular architectures such as polymers and for attachment to surfaces.
Amine Protection and Deprotection for Selective Functionalization
To achieve selective reactions at other parts of the molecule, the highly reactive amino group often needs to be temporarily protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions required for subsequent transformations.
The protection of an amine can be achieved using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc protection, benzyl (B1604629) chloroformate (CbzCl) for Cbz protection, or 9-fluorenylmethyl chloroformate (Fmoc-Cl) for Fmoc protection. masterorganicchemistry.com Deprotection strategies are designed to be orthogonal, meaning one protecting group can be removed without affecting another. For instance, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is base-labile and can be removed using a mild base like piperidine (B6355638). masterorganicchemistry.com
Table 1: Common Protecting Groups for Amines and Their Deprotection Conditions
| Protecting Group | Reagent for Protection | Deprotection Condition |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |
| Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., Piperidine) |
These protection and deprotection strategies allow for precise control over the chemical modifications of this compound, ensuring that reactions occur at the desired positions.
Covalent Attachment to Polymeric Scaffolds and Surfaces
The amino group of this compound serves as a handle for its covalent attachment to various polymeric backbones and surfaces. This is a critical step in the development of functional materials with tailored properties. One common method involves the formation of an amide bond by reacting the amine with a carboxylic acid group on a polymer or surface. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com
Another approach is the aza-Michael addition, where the amino group adds across an activated double bond, such as an acrylate (B77674) or maleimide (B117702) moiety, present on a polymer. This reaction is efficient and can often be performed under mild conditions. The modification of polymers with such pendants can significantly alter their physical and chemical properties, including glass transition temperature, polarity, and biodegradability. researchgate.net
Surface modification of materials is another key application. For instance, polymers with reactive end groups can be functionalized by reacting them with compounds containing complementary reactive groups. google.com The amino group of this compound can be used to immobilize it onto surfaces that have been pre-functionalized with groups like epoxides or aldehydes.
Transformations of the Ester Moiety
The ethyl ester group of the acrylate moiety provides another site for chemical modification, allowing for the fine-tuning of the molecule's properties.
Transesterification for Varying Ester Groups
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. In the case of this compound, the ethyl group can be replaced by other alkyl or functionalized groups. This process is typically catalyzed by acids, bases, or organometallic compounds, such as organotin or titanate catalysts. researchgate.netgoogle.com
For example, reacting this compound with a different alcohol in the presence of a suitable catalyst will yield a new acrylate ester. This allows for the synthesis of a library of derivatives with varying ester side chains, which can influence properties like solubility, reactivity, and the final properties of polymers derived from these monomers.
Table 2: Examples of Transesterification Reactions
| Starting Ester | Alcohol | Catalyst | Product Ester |
| Ethyl Acrylate | Dimethylaminoethanol | Organotin Compound | N,N-dimethylaminoethyl acrylate |
| Methyl Acrylate | Various Alcohols | Iron(III) β-Diketonate | Various Alkyl Acrylates |
| Acrylic Esters | Various Alcohols | Alkyl Titanates | Various Alkyl Acrylates |
Hydrolysis to Acrylic Acid Derivatives
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, yielding 3-(3-aminophenyl)acrylic acid. This hydrolysis is typically carried out under basic or acidic conditions. For instance, treatment with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification, will convert the ester to a carboxylic acid. This transformation introduces a new functional group that can participate in a different set of chemical reactions, such as amidation or esterification with different alcohols. The presence of a carboxylic acid group can also significantly alter the solubility and reactivity of the molecule.
Functionalization of the Phenyl Ring
While the amino group is the most reactive site for many transformations, the phenyl ring itself can also be functionalized, although this is generally less common for this specific molecule. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents onto the ring. The positions of these new substituents would be directed by the existing amino and acrylate groups. However, the reactivity of the amino group often necessitates its protection prior to attempting such modifications to prevent side reactions.
Electrophilic Aromatic Substitutions
The amino group in this compound is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. However, direct electrophilic substitution on the free amine can be challenging due to its propensity to react with electrophiles and the acidic conditions often employed in these reactions, which would lead to the formation of the deactivating anilinium ion.
To control the regioselectivity and prevent undesirable side reactions, the amino group is typically protected prior to electrophilic substitution. Acylation of the amine to form an amide is a common and effective strategy. The resulting acetamido group is still an activating ortho-, para-director, albeit less so than the free amino group, which can help to avoid polysubstitution. Following the EAS reaction, the protecting group can be readily removed by hydrolysis to regenerate the amine.
Common electrophilic aromatic substitution reactions that could be applied to the protected form of this compound include:
Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group, a versatile precursor for other functional groups, can be accomplished using nitrating agents under carefully controlled conditions.
Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group.
Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with extended π-conjugated systems. researchgate.netjocpr.com These reactions are particularly valuable for modifying the electronic and photophysical properties of aromatic compounds. For this compound, these reactions can be employed to further functionalize the aromatic ring, typically after converting the amino group to a more suitable functional group for coupling, such as a halide or a triflate, via diazotization followed by Sandmeyer or related reactions. Alternatively, the amino group itself can participate in certain cross-coupling reactions.
Key palladium-catalyzed cross-coupling reactions that could be utilized for the derivatization of this compound include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. libretexts.orgfrontierspecialtychemicals.com It is a versatile method for forming biaryl linkages.
Heck-Mizoroki Reaction: This reaction couples an organic halide or triflate with an alkene, providing a route to substituted alkenes. organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.netnih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgresearchgate.net This could be used to introduce a substituted amino group at a different position on the ring if a suitable halide is present.
Specific examples with detailed experimental data for the application of these palladium-catalyzed cross-coupling reactions to extend the conjugation of this compound are not extensively documented in publicly accessible scientific literature.
Synthesis of Polyfunctional Derivatives for Specific Research Applications
The ability to introduce multiple functional groups onto the this compound scaffold opens up possibilities for creating tailor-made molecules for specific research applications. By strategically combining the derivatization methods discussed above, a wide range of polyfunctional derivatives can be synthesized. For instance, a halogenated derivative prepared via electrophilic aromatic substitution could subsequently undergo a palladium-catalyzed cross-coupling reaction to introduce a different aromatic or heteroaromatic ring, leading to a highly functionalized and extended π-system.
The amino group can be converted into a variety of other functionalities. For example, diazotization of the amine followed by reaction with different nucleophiles can introduce hydroxyl, cyano, or other groups. The acrylate moiety can also be modified, for instance, through Michael addition or cycloaddition reactions, to introduce further complexity.
While the potential for creating such polyfunctional derivatives is vast, specific research articles detailing the synthesis and application of these complex molecules derived from this compound are not widely available. The development of such derivatives would likely be driven by the specific requirements of a given research area, such as materials science for the development of novel organic electronics or medicinal chemistry for the synthesis of new bioactive compounds.
Theoretical and Computational Investigations of Ethyl 3 3 Aminophenyl Acrylate and Its Derivatives
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies provide profound insights into the intrinsic properties of molecules. For Ethyl 3-(3-aminophenyl)acrylate, these computational methods unravel the complexities of its three-dimensional structure and conformational possibilities, which are fundamental to understanding its reactivity and interactions.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state geometries of molecules with a high degree of accuracy. In the case of this compound, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are performed to determine the optimized molecular structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The optimized geometry reveals the spatial arrangement of the aminophenyl group, the acrylate (B77674) moiety, and the ethyl ester group. Key structural parameters obtained from these calculations are crucial for understanding the molecule's stability and its potential interactions with other molecules.
Below is a table showcasing typical bond lengths and angles for the core structure of this compound, as would be determined by DFT calculations.
| Bond | Typical Bond Length (Å) | Angle | **Typical Bond Angle (°) ** |
| C=C (acrylate) | 1.34 | C-C=C | 120 |
| C-C (phenyl-acrylate) | 1.48 | C-O-C (ester) | 115 |
| C-N (aminophenyl) | 1.40 | H-N-H | 107 |
| C=O (ester) | 1.21 | O=C-O | 125 |
| C-O (ester) | 1.36 |
Note: These are representative values and the actual calculated values may vary depending on the specific level of theory and basis set used in the DFT calculations.
Conformational Analysis and Energy Minima
This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis is performed to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This analysis is critical as the biological activity and reactivity of a molecule are often governed by its preferred conformation.
By systematically rotating the dihedral angles associated with the aminophenyl and ethyl ester groups, a potential energy surface scan can be generated. This allows for the identification of local and global energy minima. The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The most stable conformer is the one with the lowest energy, and it is this structure that is most likely to be observed experimentally.
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Theoretical methods provide a framework for understanding and predicting how and where a molecule will react.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgethz.ch The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com
For this compound, the energy and distribution of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is typically localized on the electron-rich aminophenyl group, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the acrylate moiety, particularly the α,β-unsaturated system, making it susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
| Orbital | Typical Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; associated with electron donation. |
| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: These energy values are illustrative and depend on the computational method and solvent model used.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. researchgate.netwisc.edu It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-like structures with lone pairs and bonds. wisc.edu
In this compound, NBO analysis can reveal important intramolecular interactions, such as hyperconjugation. This involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, the interaction between the lone pair of the nitrogen atom in the amino group and the π* anti-bonding orbitals of the phenyl ring can be quantified. Similarly, interactions between the π orbitals of the phenyl ring and the acrylate system can be analyzed.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding electrostatic interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP map is typically color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the protons on the ethyl group would exhibit positive potential, indicating them as sites for nucleophilic interaction. The aromatic ring and the double bond of the acrylate moiety would show a more nuanced potential distribution, influencing their interaction with other molecules. nih.gov
Chemical Hardness, Electrophilicity, and Nucleophilicity Indices
In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules through various indices. These descriptors, including chemical hardness, global electrophilicity, and global nucleophilicity, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific studies detailing these indices for this compound are not abundant, the principles can be understood from studies on related organic molecules.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (η ≈ (E_LUMO - E_HOMO)/2).
Global Electrophilicity (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2).
Global Nucleophilicity (N) , conversely, measures a molecule's ability to donate electrons. It is often calculated relative to a reference molecule, such as tetracyanoethylene (B109619) (TCE).
| Reactivity Index | Formula (in terms of HOMO/LUMO energies) | Significance |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates greater stability. |
| Electronic Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons. |
| Global Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | Measures the electron-donating capacity of a molecule relative to a standard. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers robust methods for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and understanding the underlying molecular structure and electronic transitions.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic absorption spectra of molecules. scirp.org It calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system, which includes the phenyl ring and the acrylate group. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted ethyl cinnamate. TD-DFT calculations can model these transitions and predict the λ_max values. The accuracy of these predictions depends on the choice of the functional and basis set. rsc.org For instance, studies on microhydrated N-acetyl-phenylalaninamide have shown that TD-DFT can effectively model electronic transitions and the influence of the molecular environment. scirp.orgresearchgate.net By comparing the computed spectrum with the experimental one, a detailed assignment of the electronic transitions can be achieved.
| Parameter | Description |
| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. |
| Major Contributions | The specific molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO). |
Vibrational Frequency Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.gov
For this compound, the vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present. For example:
N-H stretching of the amino group is expected in the region of 3300-3500 cm⁻¹.
C=O stretching of the ester group will appear as a strong band around 1700-1730 cm⁻¹.
C=C stretching of the acrylate and the aromatic ring will be observed in the 1600-1650 cm⁻¹ region.
C-N stretching and N-H bending modes will also be present.
Computational studies on related molecules, such as 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) and ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, have demonstrated the utility of DFT in assigning vibrational modes. nih.govesisresearch.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. A potential energy distribution (PED) analysis can be performed to determine the contribution of different internal coordinates to each normal mode of vibration. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching (amine) | 3300 - 3500 |
| C-H Stretching (aromatic) | 3000 - 3100 |
| C-H Stretching (aliphatic) | 2850 - 3000 |
| C=O Stretching (ester) | 1700 - 1730 |
| C=C Stretching (alkene & aromatic) | 1600 - 1680 |
| N-H Bending (amine) | 1550 - 1650 |
| C-O Stretching (ester) | 1100 - 1300 |
| C-N Stretching (amine) | 1250 - 1350 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. esisresearch.org
For this compound, the predicted ¹H NMR spectrum would show signals for the ethyl protons (a triplet and a quartet), the vinyl protons (two doublets), and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and acrylate substituents. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the vinyl carbons, the aromatic carbons, and the ethyl carbons. By comparing the calculated chemical shifts with experimental data for similar compounds like ethyl acrylate, a confident assignment of the signals can be made. yale.eduhmdb.cachegg.com
Predicted ¹H NMR Chemical Shifts for Ethyl Acrylate (as a reference) yale.edu
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 1.20 | triplet | 8 |
| -CH₂- | 4.18 | quartet | 8 |
| =CH₂ (cis to COOR) | 5.78 | doublet | 12 |
| =CH- (geminal) | 6.09 | doublet of doublets | 18 and 12 |
| =CH₂ (trans to COOR) | 6.37 | doublet | 18 |
Predicted ¹³C NMR Chemical Shifts for Ethyl Acrylate (as a reference) yale.edu
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | 13.8 |
| -CH₂- | 60.2 |
| =CH₂ | 128.6 |
| =CH- | 130.1 |
| C=O | 165.8 |
Reaction Mechanism Modeling via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.
Transition State Localization and Energy Barrier Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways from reactants to products. A key aspect of this is the localization of transition state (TS) structures, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
While specific studies on the reaction mechanisms of this compound are limited, research on the cyclization reaction of the related (E)-methyl 3-(2-aminophenyl)acrylate provides valuable insights. nih.gov In that study, DFT calculations were used to investigate the reaction with phenylisothiocyanate. The study identified a multi-step mechanism involving nucleophilic addition, deprotonation/protonation, intramolecular cyclization, and tautomerization. nih.gov The roles of the substrate and solvent as catalysts and proton shuttles were also elucidated, demonstrating their ability to lower the energy barriers of the reaction. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.
| Reaction Step | Description | Key Computational Findings |
| Reactant Complex Formation | Initial association of reacting molecules. | Identification of intermolecular interactions. |
| Transition State 1 | Structure corresponding to the highest energy point of the first step (e.g., nucleophilic attack). | Determination of the energy barrier for the initial step. |
| Intermediate Formation | Formation of a metastable species along the reaction pathway. | Characterization of the structure and stability of the intermediate. |
| Transition State 2 | Structure corresponding to the energy barrier for a subsequent step (e.g., cyclization). | Calculation of the energy barrier for the rate-determining step. |
| Product Complex Formation | Association of the product molecules. | Analysis of the final state of the reaction. |
Mechanistic Pathways and Selectivity Rationalization
Heck Reaction Pathway:
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a primary route for the formation of substituted alkenes. wikipedia.orgbyjus.comnumberanalytics.com In the context of synthesizing this compound, this would involve the coupling of a 3-haloaniline derivative (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with ethyl acrylate. The catalytic cycle, which involves a Pd(0)/Pd(II) cycle, can be broken down into three fundamental steps: byjus.comnumberanalytics.com
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the 3-haloaniline, forming a Pd(II) complex. byjus.com
Migratory Insertion (Carbopalladation): The ethyl acrylate then coordinates to the palladium complex and subsequently inserts into the Pd-C bond. byjus.comlibretexts.org This step is crucial for determining the regioselectivity of the reaction. For neutral palladium complexes, the regioselectivity is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the alkene. libretexts.org In the case of ethyl acrylate, this would lead to the desired 3-substituted product.
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate to form the alkene product and a palladium-hydride species. byjus.comlibretexts.org This step generally favors the formation of the more stable E (trans) isomer, which is a common feature of the Heck reaction. organic-chemistry.org
Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium. wikipedia.org
The presence of the amino group at the meta position is not expected to significantly alter the fundamental mechanism. However, its electronic and coordinating properties could influence the reaction rate and catalyst efficiency. The selectivity for the E-isomer is a well-established characteristic of the Heck reaction, ensuring a high degree of stereocontrol. organic-chemistry.org
Wittig Reaction Pathway:
The Wittig reaction provides an alternative and widely used method for alkene synthesis from carbonyl compounds. chegg.comudel.eduwebassign.net The synthesis of this compound via this route would involve the reaction of 3-aminobenzaldehyde (B158843) with a phosphorus ylide, specifically (carbethoxymethylene)triphenylphosphorane (B24862). webassign.netwvu.edu The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 3-aminobenzaldehyde. udel.edu
Betaine/Oxaphosphetane Formation: This initial attack leads to the formation of a dipolar intermediate called a betaine, which can then cyclize to form a four-membered ring intermediate, the oxaphosphetane. udel.eduwvu.edu An alternative concerted [2+2] cycloaddition pathway has also been proposed. udel.edu
Decomposition: The oxaphosphetane intermediate then collapses, yielding the desired alkene (this compound) and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond is a key driving force for the reaction. udel.edu
A significant aspect of the Wittig reaction is its stereoselectivity. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane where the negative charge is delocalized by the adjacent ester group, generally leads to the preferential formation of the E (trans) isomer of the alkene. webassign.netwvu.edu This makes the Wittig reaction a highly effective method for producing the E-isomer of this compound.
Nonlinear Optical (NLO) Properties Prediction
This compound can be classified as a push-pull chromophore, a class of organic molecules known for their potential in nonlinear optical (NLO) applications. researchgate.netacs.org These molecules typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. In the case of this compound, the amino group serves as the electron donor, the acrylate moiety acts as the electron acceptor, and the phenyl ring and the double bond form the π-conjugated system. This intramolecular charge transfer (ICT) from the donor to the acceptor is fundamental to the NLO response. researchgate.net
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of such molecules. researchgate.netrsc.org These calculations can determine key parameters such as the molecular hyperpolarizability, which is a measure of the NLO response.
While specific computational data for this compound was not found in the searched literature, studies on structurally similar chalcone (B49325) derivatives and other push-pull systems provide valuable insights. rsc.orgresearchgate.netdntb.gov.ua Chalcones, which share the aryl-propenone core structure, have been extensively investigated for their NLO properties. researchgate.netdntb.gov.ua
For instance, theoretical calculations on chalcone derivatives have shown that the magnitude of the first-order hyperpolarizability (β) is highly dependent on the nature of the donor and acceptor groups and the extent of π-conjugation. rsc.org It has been demonstrated that increasing the electron-donating or -withdrawing strength of the substituents can enhance the NLO response. researchgate.net Furthermore, the planarity of the molecule is believed to contribute significantly to its nonlinear optical properties. rsc.org
The NLO properties of push-pull chromophores can be tuned by modifying their molecular structure. For this compound derivatives, it can be predicted that:
Donor and Acceptor Strength: Substitution on the amino group with stronger electron-donating groups or modification of the ester group to a stronger electron-withdrawing group would likely lead to an increase in the molecular hyperpolarizability.
π-Conjugated System: Extending the π-conjugated bridge, for example by introducing additional double bonds or aromatic rings, is a common strategy to enhance NLO properties. rsc.org
The following table, based on data from related push-pull chromophores, illustrates the typical range of NLO properties that can be expected and how they are influenced by molecular structure.
| Compound Type | Donor/Acceptor | π-Bridge | First Hyperpolarizability (β) |
| Chalcone Derivative 1 | Methoxy (Donor) | Phenylpropenone | Higher than Derivative 2 |
| Chalcone Derivative 2 | Nitro (Acceptor) | Phenylpropenone | Lower than Derivative 1 |
| Thiophene-based Chromophore | Thienothiophene | Dithienylethylene | Significant enhancement with rigidification |
This table is illustrative and based on general findings for similar compound classes as reported in the literature. acs.orgrsc.org
Advanced Applications of Ethyl 3 3 Aminophenyl Acrylate in Materials Science and Catalysis
Polymer and Resin Precursors
The dual functionality of ethyl 3-(3-aminophenyl)acrylate makes it a valuable building block for a variety of polymers and resins. The acrylate (B77674) group can participate in free-radical polymerization, while the amino group can be used to introduce specific functionalities or to create cross-linked networks.
Synthesis of Functional Polymers (Homopolymers and Copolymers)
This compound can serve as a monomer for the synthesis of both homopolymers and copolymers. While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, the polymerization of acrylate monomers is a well-established process. The resulting poly(this compound) homopolymer would feature a polyacrylate backbone with pendant aminophenyl groups. These amino groups provide sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility, thermal stability, and reactivity.
More commonly, this compound is envisioned as a comonomer in the synthesis of functional copolymers. By copolymerizing it with other acrylate or vinyl monomers, polymers with a range of properties can be produced. For instance, copolymerization with hydrophobic monomers could yield amphiphilic copolymers with potential applications in drug delivery or as surfactants. The incorporation of the aminophenyl group can also enhance the polymer's adhesion to various substrates.
The synthesis of such copolymers can be achieved through various polymerization techniques, including solution, emulsion, and suspension polymerization. The choice of method would depend on the desired molecular weight, polydispersity, and final application of the polymer.
Development of Coatings, Adhesives, and Sealants
The inherent properties of this compound make it a promising candidate for the formulation of high-performance coatings, adhesives, and sealants. Acrylate-based polymers are widely used in these applications due to their excellent weatherability, durability, and optical clarity.
In coatings , the presence of the aminophenyl group in polymers derived from this compound can offer several advantages. The amino groups can act as internal adhesion promoters, improving the coating's bond to metal and other polar substrates. Furthermore, these groups can serve as cross-linking sites, leading to the formation of more robust and chemically resistant coating films. The aromatic nature of the aminophenyl group may also contribute to improved thermal stability and barrier properties.
For adhesives , the incorporation of this compound into the polymer backbone can enhance adhesive strength, particularly to plastic substrates. The amino groups can participate in hydrogen bonding and other intermolecular interactions, leading to stronger adhesion.
In the formulation of sealants , the flexibility and durability of acrylate polymers are key. By carefully selecting comonomers to copolymerize with this compound, sealants with a desired balance of elasticity, strength, and environmental resistance can be engineered.
Engineering of Resins for Specific Material Properties
This compound is a versatile precursor for engineering resins with specific and tailored properties. The ability to modify both the acrylate and the aminophenyl functionalities allows for a high degree of control over the final resin's characteristics.
For example, the amino group can be reacted with epoxy resins to create hybrid epoxy-acrylate resins. These materials combine the toughness and chemical resistance of epoxies with the fast curing and weatherability of acrylates. The resulting resins can be formulated for a variety of applications, including high-performance composites, structural adhesives, and protective coatings.
Furthermore, the aminophenyl group can be functionalized prior to polymerization to introduce specific properties. For instance, reaction with isocyanates can lead to the formation of urethane (B1682113) acrylate resins, known for their excellent abrasion resistance and flexibility.
The following table summarizes the potential modifications of this compound and the resulting resin properties:
| Functionalization Reaction | Resulting Resin Type | Key Properties |
| Reaction with Epoxy Resins | Epoxy-Acrylate Hybrid | High Strength, Chemical Resistance, Fast Curing |
| Reaction with Isocyanates | Urethane Acrylate | Abrasion Resistance, Flexibility, Toughness |
| Acylation of Amino Group | Acrylamide-Acrylate | Modified Reactivity, Potential for Hydrogen Bonding |
| Alkylation of Amino Group | N-Alkyl-Aminophenyl Acrylate | Altered Solubility, Modified Basicity |
Role in UV-Stable Polymer Development
The development of UV-stable polymers is crucial for outdoor applications where materials are exposed to sunlight. The aminophenyl group in this compound suggests a potential role in enhancing the UV stability of polymers. Aromatic amines are known to act as UV absorbers and radical scavengers, which are two key mechanisms for protecting polymers from photodegradation.
When incorporated into a polymer chain, the aminophenyl groups can dissipate harmful UV radiation as heat, thus preventing it from breaking the polymer's chemical bonds. Additionally, these groups can react with and neutralize free radicals that are formed during the initial stages of photodegradation, thereby inhibiting further degradation reactions.
While direct studies on the UV-stabilizing effects of polymers derived specifically from this compound are limited, the principle is well-established for other polymers containing aromatic amine moieties. Research in this area could lead to the development of inherently UV-stable acrylate polymers without the need for external UV stabilizers, which can sometimes migrate out of the material over time.
Optoelectronic and Electronic Materials
The electronic properties of the aminophenyl group make this compound a valuable precursor for materials used in optoelectronic and electronic devices.
Precursors for Advanced Dyes and Pigments
The primary amino group on the phenyl ring of this compound is a key functional group for the synthesis of a wide variety of chromophores, particularly azo dyes. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. unb.casphinxsai.comnih.gov
In this process, this compound would first be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This diazonium salt is an electrophilic species that can then react with a variety of aromatic compounds, such as phenols, anilines, or naphthols, to form a highly conjugated azo dye. The general reaction scheme is as follows:
Step 1: Diazotization this compound + HNO₂/H⁺ → Ethyl 3-(3-diazoniumphenyl)acrylate salt
Step 2: Azo Coupling Ethyl 3-(3-diazoniumphenyl)acrylate salt + Coupling Component → Azo Dye
The color of the resulting dye can be tuned by varying the structure of the coupling component. The extended conjugation provided by the azo linkage (-N=N-) is responsible for the absorption of light in the visible region of the electromagnetic spectrum, which gives the compound its color. nih.gov The presence of the ethyl acrylate group provides a handle for further polymerization or incorporation into a polymer matrix, leading to the creation of colored polymers or pigments with enhanced processability and stability.
The following table provides examples of potential azo dyes that could be synthesized from this compound and various coupling components:
| Coupling Component | Resulting Dye Class | Potential Color |
| Phenol | Hydroxyphenylazo Acrylate | Yellow to Orange |
| Aniline (B41778) | Aminophenylazo Acrylate | Orange to Red |
| N,N-Dimethylaniline | Dimethylaminophenylazo Acrylate | Red to Violet |
| 2-Naphthol | Naphthylazo Acrylate | Red to Brown |
These functional dyes and pigments can find applications in a range of technologies, including color filters for displays, inkjet printing inks, and specialty coatings.
Components in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This property is valuable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Currently, there is no specific research literature available that directly documents the use of this compound as a component in AIE systems. However, the molecular structure of the compound possesses features that are common in AIE-active molecules (AIEgens). The presence of a rotor (the phenyl group) and a stator linked by a flexible bond could potentially lead to restriction of intramolecular rotation (RIR) in the aggregated state, a common mechanism for AIE. Further research would be required to explore and validate the AIE properties of this compound and its derivatives.
Organic Semiconductor and Conductive Polymer Development
Organic semiconductors and conductive polymers are key materials in the development of flexible electronics, solar cells, and sensors. The electrical properties of these materials are often dictated by the molecular structure and intermolecular interactions of their constituent organic molecules.
There is no direct evidence in the current scientific literature demonstrating the application of this compound in the development of organic semiconductors or conductive polymers. The aminophenyl acrylate structure, however, is a potential building block for such materials. The amino group can be a site for polymerization or modification to tune the electronic properties of the resulting polymer. The conjugated system of the phenyl ring and the acrylate group could also contribute to charge transport. Theoretical studies and experimental investigations would be necessary to ascertain its suitability for these applications.
Catalytic Applications and Ligand Design
The unique chemical structure of this compound, featuring both a nucleophilic amino group and an electron-withdrawing acrylate group, suggests its potential utility in various catalytic applications.
There is currently a lack of specific studies detailing the direct use of this compound as a primary component in catalyst systems. Its bifunctional nature could theoretically allow it to act as a catalyst itself for certain reactions, or to be incorporated as a functional monomer in the synthesis of catalytic polymers.
The amino group in this compound can act as a coordination site for metal ions, making it a potential candidate for ligand design in metal-mediated catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, could be tuned by modifying the acrylate or phenyl portions of the molecule.
In organocatalysis, the amine functionality could be utilized to catalyze a variety of reactions, such as Michael additions or aldol (B89426) reactions. However, no specific research has been published to date that explores the design and application of ligands or organocatalysts derived from this compound.
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. The functional groups on this compound provide anchor points for its immobilization onto solid supports, such as silica (B1680970) or polymers. This could lead to the development of novel heterogeneous catalysts. Despite this potential, there are no available reports on the successful immobilization of this specific compound on catalyst supports for applications in heterogeneous catalysis.
Agrochemical and Chemical Intermediate Synthesis
The most significant and well-documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules, including those with pharmaceutical and potentially agrochemical applications.
The compound serves as a versatile building block due to its reactive sites. The amino group can undergo various reactions, such as acylation and diazotization, while the acrylate moiety can participate in addition and polymerization reactions.
A notable example of its use is in the synthesis of Belinostat, a histone deacetylase (HDAC) inhibitor used for the treatment of peripheral T-cell lymphoma. In the patented synthesis of Belinostat, this compound is a key starting material that undergoes a series of chemical transformations to build the final complex drug molecule.
As a Building Block for Complex Agrochemical Compounds
The structural framework of this compound serves as a crucial starting point for the synthesis of more complex and potent agrochemical compounds, particularly fungicides. The presence of the amino group on the phenyl ring allows for the introduction of various heterocyclic moieties, a common strategy in the design of modern pesticides to enhance their biological activity and selectivity.
One of the most significant applications of acrylate derivatives in agrochemicals is in the synthesis of strobilurin analogues. lew.rocapes.gov.brnih.gov Strobilurins are a major class of fungicides inspired by a natural product, which act by inhibiting mitochondrial respiration in fungi. nih.govnih.gov The general synthetic approach involves the modification of the phenyl ring of an acrylate-based structure. While direct synthesis from this compound is not extensively documented in public literature, its structural motifs are present in precursors for these complex fungicides. The amino group provides a convenient handle for constructing substituted phenyl rings that are characteristic of many commercial strobilurin fungicides.
Research in this area focuses on creating novel derivatives with improved efficacy, broader spectrum of activity, and reduced environmental impact. For instance, the synthesis of novel strobilurin derivatives containing a 1,2,4-triazole (B32235) moiety has been reported, showcasing the modularity of the synthetic process where different heterocyclic systems can be appended to the core structure. lew.ro Although the direct use of this compound is not explicitly mentioned in this specific synthesis, the underlying chemistry demonstrates the principle of using aminophenyl acrylates as foundational molecules.
The development of pyrimidinedione-based herbicides is another area where acrylate derivatives are of interest. nih.govknu.ac.kr These herbicides act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The synthesis of acrylate and acrylamide (B121943) substituted pyrimidinediones has been explored, with some compounds showing significant herbicidal activities against both monocot and dicot weeds. nih.gov The research highlights the potential of incorporating the acrylate scaffold in the design of new PPO inhibitors.
| Agrochemical Class | Role of Acrylate Structure | Key Research Findings | Reference |
| Strobilurin Fungicides | Core structural component for creating the toxophore. | Synthesis of novel analogues with diverse heterocyclic side chains to enhance fungicidal activity. | lew.rocapes.gov.brnih.govnih.gov |
| Pyrimidinedione Herbicides | Scaffold for substitution to develop PPO inhibitors. | Synthesized compounds exhibited non-selective, superior activity against various weeds. | nih.govknu.ac.kr |
Development of Chemical Sensors and Probes
The inherent photophysical properties of the this compound backbone, combined with the reactive amino group, make it an excellent platform for the design of fluorescent chemical sensors and probes. These sensors are instrumental in the detection of various analytes, including metal ions, with high sensitivity and selectivity. nih.govresearchgate.netnih.gov
A prominent strategy involves the conversion of the amino group into a Schiff base. Schiff base compounds derived from aromatic amines are well-known for their ability to coordinate with metal ions, leading to a change in their fluorescence properties. nih.govmdpi.comrsc.orgresearchgate.netrsc.org This change, which can be a "turn-on" or "turn-off" of the fluorescence signal, or a ratiometric shift in the emission wavelength, forms the basis of detection. rsc.org
For instance, a ratiometric fluorescent sensor derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a compound structurally related to this compound, was developed for the sensitive and selective detection of In³⁺ ions. nih.gov The sensor exhibited a distinct colorimetric and fluorescent response upon binding to the metal ion, allowing for its differentiation from other similar ions like Ga³⁺ and Al³⁺. The underlying mechanism was attributed to a combination of photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) processes. nih.gov
The design of such sensors often involves creating a system where the fluorophore (the acrylate derivative) is linked to a receptor unit (the Schiff base) that selectively binds to the target analyte. The binding event modulates the electronic properties of the fluorophore, resulting in a measurable optical signal. Researchers have successfully developed Schiff base fluorescent probes for a variety of metal ions, demonstrating the versatility of this approach. mdpi.com
| Sensor Type | Target Analyte | Sensing Mechanism | Key Research Finding | Reference |
| Schiff Base Fluorescent Sensor | Metal Ions (e.g., In³⁺, Pb²⁺) | Ratiometric change in fluorescence upon metal ion binding (PET/ICT). | Highly sensitive and selective detection with a low limit of detection. Capable of distinguishing between similar metal ions. | nih.gov |
| Schiff Base Fluorescent Probe | Metal Ions (e.g., Al³⁺) | Fluorescence enhancement or quenching upon complexation. | High selectivity and sensitivity in aqueous media with a 2:1 binding stoichiometry. | mdpi.com |
| General Fluorescent Chemosensors | Various Metal Ions | Arene-metal ion contact, excimer formation, or metal-displacement. | Development of multicolor and ratiometric sensing platforms for differential sensing of multiple metal ions. | nih.govresearchgate.netacs.org |
The ongoing research in these areas underscores the importance of this compound as a versatile and valuable chemical intermediate. Its application in constructing complex agrochemicals and sophisticated chemical sensors highlights its potential to contribute to advancements in agriculture, environmental monitoring, and materials science.
Analytical Techniques for Research and Characterization
Spectroscopic Methods for Structural and Purity Confirmation
Spectroscopic techniques are indispensable for the detailed characterization of ethyl 3-(3-aminophenyl)acrylate, each providing unique insights into its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum typically displays signals corresponding to the ethyl group protons (a quartet for the -CH2- group and a triplet for the -CH3 group), the vinyl protons of the acrylate (B77674) moiety, and the protons of the aminophenyl ring. researchgate.net The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure. For instance, the protons on the double bond exhibit distinct coupling constants that can help determine the stereochemistry (E/Z isomerism) of the acrylate.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal. libretexts.org The spectrum will show peaks for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons of the phenyl ring, and the carbons of the ethyl group. libretexts.orgchemicalbook.com The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of neighboring atoms. libretexts.org For example, the carbonyl carbon typically appears at a low field (downfield) in the spectrum. libretexts.org
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to assign which protons are adjacent to each other in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra. These advanced techniques are particularly useful for complex molecules or for confirming subtle structural details. iupac.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| This compound | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | |
| 3-Aminobiphenyl | 4.01 (s, br, 2H), 6.68 (dd, J = 7.2, 1.2 Hz, 1H), 7.22-7.29(m, 2H), 7.36-7.43 (m, 2H), 7.71-7.77 (m, 2H) | 109.7, 119.0, 120.9, 123.7, 124.9, 125.9, 126.4, 128.6, 134.5, 142.2 | rsc.org |
| 1,3-Phenylenediamine | 3.55 (s, br, 4H), 5.94 (d, J = 2.0 Hz, 1H), 6.08 (dd, J = 8.0, 2.0 Hz, 2H), 6.91(t, J = 8.0 Hz, 1H) | 102.5, 106.4, 130.6, 148.1 | rsc.org |
| 3-Chloroaniline | 3.66 (s, br, 2H), 6.46-6.48 (m, 1H), 6.60 (t, J = 2.0 Hz, 1H), 6.69 (dd, J = 8.0, 2.0 Hz, 1H), 7.01(t, J = 8.0 Hz, 1H) | 113.3, 114.9, 118.4, 130.4, 134.8, 147.8 | rsc.org |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound.
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the ethoxy group (-OCH2CH3), the loss of the entire ester group, and fragmentation of the aromatic ring. Analyzing these fragments helps to piece together the structure of the original molecule and confirm its identity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Key absorptions would include: N-H stretching vibrations for the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=C stretching of the acrylate and aromatic ring (in the region of 1600-1650 cm⁻¹), and C-O stretching of the ester (around 1100-1300 cm⁻¹). azom.comspectroscopyonline.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations but is particularly sensitive to non-polar bonds. For this compound, the C=C double bond and the aromatic ring vibrations would give strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy.
Table 2: Characteristic IR Absorption Frequencies for Ethyl Acrylate Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| C=C bond of acrylate monomer | 1637 | azom.com |
| O=C-O-C ester bond in polymeric acrylate | 1241 | azom.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses a conjugated system that includes the phenyl ring, the double bond, and the carbonyl group of the ester. This conjugation leads to characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorption bands can be used to confirm the presence of the conjugated system and can be sensitive to the substitution pattern on the aromatic ring.
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, it is possible to separate the starting materials, intermediates, and the desired product. The different components will travel up the plate at different rates, resulting in distinct spots. By comparing the TLC profile of the reaction mixture to that of the starting materials, one can determine if the reaction is complete. TLC is also used as a preliminary method to assess the purity of the isolated product. The presence of multiple spots may indicate the presence of impurities. rsc.orgresearchgate.net
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography (GC) is a robust analytical technique employed for assessing the purity and quantifying the amount of this compound. This method is particularly useful for separating volatile compounds, making it suitable for the analysis of this acrylate ester.
A typical GC analysis for this compound would involve a gas chromatograph equipped with a flame ionization detector (FID), which offers high sensitivity for organic compounds. The separation is commonly achieved using a capillary column, such as a DB-5 or DB-WAX column.
Research Findings: In a methodological approach analogous to the determination of residual acrylate monomers in various matrices, a sample containing this compound would be dissolved in a suitable solvent, such as acetone (B3395972) or methanol (B129727). brjac.com.br An internal standard may be added to improve the accuracy of quantification. The sample is then injected into the GC, where it is vaporized. The volatile components are carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. For instance, methods developed for other acrylate monomers have shown excellent linearity with correlation coefficients greater than 0.99, and high recovery rates, demonstrating the accuracy and precision of GC for such analyses. brjac.com.brchrom-china.com
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) or similar |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | Initial temperature of 50-100°C, ramped to 250-300°C |
| Injection Volume | 1 µL |
This table presents typical parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. It is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis.
A common HPLC method for this compound would utilize a reversed-phase column, such as a C18 column. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
Research Findings: For the analysis of acrylate compounds, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed in a gradient elution mode, where the composition of the mobile phase is changed over time to achieve optimal separation. e3s-conferences.org Detection is typically carried out using a UV detector, as the aromatic ring and the acrylate group in this compound absorb UV light. The wavelength for detection would be selected to maximize sensitivity, likely around the maximum absorbance of the compound. e3s-conferences.org
Similar to GC, the retention time in HPLC is used for identification, and the peak area is used for quantification. HPLC methods for related acrylate compounds have demonstrated high linearity, with correlation coefficients often exceeding 0.999, and good recovery and precision. e3s-conferences.orgresearchgate.net Pre-column derivatization can also be employed to enhance the detectability of compounds with poor UV absorbance, though this is generally not necessary for this compound due to its chromophores.
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~210-254 nm (to be optimized) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
This table outlines typical conditions that would be optimized for a specific analysis.
Advanced Characterization Techniques for Solid-State and Complex Structures
Beyond chromatographic techniques, advanced methods are necessary to determine the absolute structure and elemental composition of this compound.
X-ray Crystallography for Absolute Structure Determination
To perform this analysis, a single crystal of this compound of suitable size and quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. While specific crystallographic data for this compound is not widely published, the technique has been used to determine the structures of other amino acid esters and related compounds. nih.gov
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The molecular formula for this compound is C₁₁H₁₃NO₂. nih.govnist.gov Based on this, the theoretical elemental composition can be calculated. An elemental analyzer would combust a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the determination of the percentage of each element. The experimentally determined percentages should closely match the theoretical values to confirm the compound's elemental composition. A common acceptance criterion is that the experimental values are within ±0.4% of the calculated values. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 69.09 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.86 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.33 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 16.73 |
| Total | 191.224 | 100.00 |
Atomic masses are approximate values.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of Ethyl 3-(3-aminophenyl)acrylate and its derivatives is an area ripe for innovation. Modern synthetic techniques can offer significant advantages in terms of efficiency, safety, and scalability.
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous benefits such as enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. polimi.it The application of this technology to the synthesis of acrylate (B77674) copolymers has been investigated, demonstrating the potential for producing polymers with lower polydispersity indices compared to traditional batch processes. google.comgoogle.com For instance, the polymerization of butyl acrylate and acrylamide (B121943) has been successfully conducted in a microreactor, achieving a high conversion yield. google.com
Microreactor technology, a key component of flow chemistry, allows for the miniaturization of the reaction environment, providing excellent control over exothermic reactions, which is characteristic of acrylate polymerizations. google.com The synthesis of poly(methyl-methacrylate-methacrylic acid) (PMMA) nanoparticles in a microreactor has shown that parameters like flow rates and residence time can be finely tuned to control particle size and homogeneity. rsc.orgresearchgate.net Furthermore, the enzymatic synthesis of poly(ethyl acrylate-co-allyl acrylates) in a continuous-flow packed-bed reactor highlights the potential for green and efficient production of acrylate-based materials. rsc.orgresearchgate.net The continuous synthesis of aryl amines from phenols has also been demonstrated using packed-bed flow systems, a methodology that could be adapted for the synthesis or modification of this compound. nih.gov
The table below illustrates the potential advantages of applying continuous flow and microreactor technology to the synthesis of this compound and its polymers, based on findings from related systems.
| Parameter | Batch Reactor | Continuous Flow/Microreactor | Potential Advantage for this compound Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Better control of exothermic polymerization, reducing side reactions. google.com |
| Mixing | Often inefficient, leading to heterogeneity | Efficient and rapid mixing | Improved product homogeneity and narrower molecular weight distribution for polymers. google.com |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk when handling reactive intermediates. polimi.it |
| Scalability | Often requires re-optimization | Scaling-out by parallelization | More straightforward and predictable scale-up from lab to industrial production. google.com |
| Process Control | Difficult to precisely control temperature and concentration gradients | Precise control over residence time, temperature, and stoichiometry | Fine-tuning of polymer architecture and properties. rsc.orgresearchgate.net |
This table is a conceptual representation based on analogous systems and does not represent experimental data for this compound.
Electrosynthesis and photoredox catalysis are emerging as powerful and sustainable tools in organic synthesis. These methods offer alternative reaction pathways that are often milder and more selective than traditional thermal methods.
Electrosynthesis utilizes electrical current to drive chemical reactions. The electrochemical synthesis of aromatic poly(amide-amine) films from triphenylamine-based monomers has been successfully demonstrated, suggesting that the amine functionality in this compound could be a handle for electropolymerization. mdpi.com This could lead to the formation of thin, electroactive polymer films with potential applications in electrochromic devices. mdpi.com Furthermore, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) on nickel catalysts showcases the potential of electrochemical methods for forming carbon-nitrogen bonds under benign conditions. rsc.org The electrochemical synthesis of allylic amines from alkenes and amines also provides a precedent for C-N bond formation, which could be relevant for the synthesis of derivatives of this compound. researchgate.net
Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. rsc.orgyoutube.com The synthesis of coumarin (B35378) derivatives from cinnamic acid derivatives has been achieved using photoredox catalysis, a reaction that is structurally analogous to the potential cyclization or modification of this compound. rsc.org The development of visible-light-promoted photoredox catalysis for the synthesis of thioxanthone derivatives further underscores the broad applicability of this technique. organic-chemistry.org The combination of photoredox catalysis with other catalytic methods, such as N-heterocyclic carbene (NHC) catalysis, has enabled the oxidative esterification of cinnamaldehyde (B126680) derivatives, which could be a potential route for the synthesis of this compound itself. researchgate.net
The following table summarizes the potential applications of these modern synthetic methods for this compound.
| Synthetic Method | Potential Application for this compound | Key Advantages |
| Electrosynthesis | - Electropolymerization to form conductive or electroactive thin films. - Synthesis of derivatives through C-N bond formation. | - Mild reaction conditions. - Avoids the use of harsh chemical oxidants or reductants. - Precise control over reaction by adjusting current or potential. mdpi.com |
| Photoredox Catalysis | - Synthesis of the core structure from cinnamaldehyde precursors. - Functionalization of the aromatic ring or the acrylate double bond. - Polymerization initiated by light. | - Use of visible light as a sustainable energy source. - High selectivity and functional group tolerance. - Access to novel reaction pathways via radical intermediates. rsc.orgyoutube.com |
This table presents conceptual applications based on research in related areas and does not reflect experimentally verified transformations of this compound.
Exploration of Unconventional Chemical Transformations
Beyond traditional synthetic applications, the structure of this compound lends itself to exploration in more unconventional areas of chemistry, such as the construction of complex, ordered systems.
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The amine and ester groups in this compound are capable of forming hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These non-covalent forces can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures.
Research on the self-assembly of amino acid derivatives has shown that by conjugating aromatic or aliphatic segments, strong intermolecular affinities can be induced, leading to the formation of stable assemblies like nanofibers and vesicles. nih.gov Similarly, the central functionalization of poly(n-butyl acrylate) chains with moieties capable of strong hydrogen bonding has been shown to result in the formation of hexagonally packed nanofibers. documentsdelivered.com This suggests that derivatives of this compound, appropriately modified to enhance their intermolecular interactions, could self-assemble into a variety of nanostructures.
Polymerization-induced self-assembly (PISA) is a powerful technique for the in-situ formation of block copolymer nanoparticles of various morphologies. nih.govacs.org This method combines polymerization and self-assembly in a single step and has been used to create functionalized nanoparticles for various applications. nih.govnih.govrsc.org By incorporating this compound as a comonomer in a PISA formulation, it would be possible to introduce its specific functionalities into the resulting self-assembled nanostructures.
| Self-Assembly Strategy | Potential Outcome with this compound Derivatives | Driving Forces |
| Molecular Self-Assembly | Formation of nanofibers, nanoribbons, or vesicles. | Hydrogen bonding (amine, ester), π-π stacking (aromatic ring). nih.gov |
| Polymerization-Induced Self-Assembly (PISA) | Creation of functionalized spherical, worm-like, or vesicular nanoparticles. | Block copolymer architecture, solvophobic/solvophilic balance. acs.org |
| Supramolecular Polymerization | Formation of long, dynamic polymer-like chains held by non-covalent bonds. | Strong, directional hydrogen bonds or other non-covalent interactions. documentsdelivered.com |
This table outlines potential supramolecular structures based on the functional groups of this compound and established self-assembly principles.
Expansion into Advanced Functional Materials
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials that can respond to external stimuli.
The presence of the amino group, a weak base, on the phenyl ring of this compound imparts a pH-responsive character. At low pH, the amino group can be protonated, leading to a change in the charge and solubility of a polymer containing this monomer. This property is highly sought after for the design of "smart" materials that can respond to changes in their environment.
pH-responsive polymers have been extensively studied for applications such as targeted drug delivery, where they can be designed to release their payload in the acidic microenvironment of tumors. nih.gov Polymers containing acrylic acid, methacrylic acid, or amino-functionalized methacrylates are well-known examples of pH-responsive systems. researchgate.net The incorporation of this compound into a polymer backbone could therefore be a strategy to create novel pH-sensitive materials. For instance, copolymers of this compound with other acrylic monomers could be synthesized to fine-tune the pH at which the material responds. Acetal-containing polymers are another class of pH-responsive materials that have been developed for drug delivery applications. nih.gov
The table below provides a conceptual overview of how this compound could be integrated into pH-responsive polymers.
| Polymer System | Role of this compound | Potential Application |
| Copolymers with (Meth)acrylic Acids | Provides a basic, pH-responsive moiety to complement the acidic groups. | Creation of polyampholytic materials that respond to a wide pH range. |
| Homopolymers or Copolymers | The primary pH-responsive component, triggering a change in solubility or conformation. | pH-triggered release systems, sensors, or smart coatings. nih.gov |
| Grafted onto other polymer backbones | Introduction of pH-sensitive side chains. | Modification of existing materials to impart pH-responsiveness. |
This table is a conceptual illustration of the potential use of this compound in pH-responsive polymers based on established principles of polymer chemistry.
Applications in Soft Matter and Nanomaterials
The unique bifunctional nature of this compound makes it a compelling building block for the design of novel soft matter and the functionalization of nanomaterials. The acrylate portion of the molecule is readily polymerizable, allowing it to be incorporated into polymer chains, while the amino group on the phenyl ring offers a reactive site for a wide array of chemical modifications.
In the realm of soft matter , this compound could serve as a key monomer in the synthesis of "smart" polymers and gels. The amino group can be functionalized to introduce stimuli-responsive properties. For instance, modification of the amine could lead to polymers that respond to changes in pH, temperature, or light, causing them to swell, shrink, or alter their optical properties. Such materials are highly sought after for applications in drug delivery, tissue engineering, and soft robotics.
For nanomaterials , the aminophenyl group provides an effective anchor for grafting the molecule onto the surfaces of nanoparticles (e.g., gold, silica (B1680970), or quantum dots). This surface modification can serve several purposes:
Stabilization: Preventing the agglomeration of nanoparticles in a solvent or polymer matrix.
Functionalization: Imparting new properties to the nanomaterial. By subsequently polymerizing the acrylate group, a polymer shell can be grown directly from the nanoparticle surface, creating core-shell structures with tailored mechanical, optical, or electronic properties.
Interfacial Adhesion: In polymer nanocomposites, the molecule can act as a "molecular bridge," covalently bonding the inorganic nanoparticle to the organic polymer matrix, leading to significantly enhanced mechanical strength and thermal stability.
While specific research on this compound in these areas is still emerging, its structural attributes position it as a versatile tool for creating the next generation of advanced functional materials.
Computational Design and Predictive Modeling for New Derivatives
The development of new materials is being revolutionized by computational chemistry and in silico design. Instead of relying solely on time-consuming trial-and-error synthesis, researchers can now model, predict, and screen potential molecules for desired properties before entering the lab. This compound serves as an excellent scaffold for such computational exploration.
High-throughput screening (HTS) allows for the rapid evaluation of thousands of potential chemical derivatives. In a virtual HTS campaign, libraries of molecules based on the this compound core can be computationally generated. For example, different substituents could be virtually added to the amino group or the phenyl ring.
These virtual libraries can then be screened for a variety of properties, such as:
Binding Affinity: Docking studies can predict how well a derivative might bind to a biological target or another material surface. nih.govresearchgate.net
Electronic Properties: Quantum mechanical calculations can determine properties like the HOMO-LUMO gap, which is crucial for designing organic semiconductors or dyes.
Physical Properties: Molecular dynamics simulations can predict material properties like glass transition temperature or mechanical modulus if the derivative were to be incorporated into a polymer.
Advanced screening models, such as three-dimensional HTS (3D-HTS), have shown higher correlation and accuracy for evaluating the efficacy of targeted compounds compared to traditional 2D methods. nih.gov Adapting such platforms for materials science could allow for more accurate screening of derivatives for properties like self-assembly or interaction with a substrate. nih.gov
Machine learning (ML) is becoming an indispensable tool in chemical research for predicting the behavior of molecules. chemrxiv.orgacs.org For acrylates and their derivatives, ML models can forecast complex properties and reaction outcomes, accelerating the development process significantly. rsc.orgrsc.orgnih.gov
Recent studies have successfully built ML models, such as those based on random forest (RF) or XGBoost algorithms, to predict the reactivity of acrylate and methacrylate (B99206) monomers in polymerization reactions. chemrxiv.orgacs.orgrsc.org These models use a set of calculated molecular features, known as descriptors, to make their predictions. The models can circumvent time-consuming quantum chemistry calculations for every new derivative. rsc.orgrsc.orgnih.gov
Key findings from this research include:
Accurate Predictions: ML models have demonstrated high accuracy (coefficients of determination, R², often exceeding 0.9) in predicting properties like monomer concentration over time and reaction barriers. acs.orgrsc.org
Interpretable Descriptors: The models can identify which molecular features are most important for predicting reactivity. For acrylates, parameters like solvation free energy, molecular radius, conformational entropy, and dipole moments have been shown to be critical. chemrxiv.org
Accelerated Discovery: By combining theoretical models with ML, researchers can rapidly estimate reaction energies and barriers, facilitating the design of new polymers with desired characteristics. rsc.orgrsc.orgnih.gov
Table 1: Machine Learning Models for Acrylate Reactivity Prediction
| ML Model Type | Predicted Property | Key Descriptors Used | Reported Performance (R²) | Reference |
|---|---|---|---|---|
| XGBoost | Graft Polymerization Reactivity | Solvation free energy, molecular radius, conformational entropy, dipole moment | Good performance reported | chemrxiv.org |
| Random Forest (RF) | Radical Reaction Barriers (ΔETS) | Simple structural descriptors, product stabilization energy (ΔEprod) | 0.75 - 0.76 (when predicting ΔETS from ML-predicted ΔEprod) | rsc.org |
| Kernel Density Regression | Monomer concentration, molar mass distributions | Initial monomer concentration, temperature, time | > 0.99 | acs.org |
Enhanced Sustainability in Production and Application
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This involves not only reducing waste and energy consumption during production but also designing products with their entire lifecycle in mind.
Research into sustainable production methods for acrylates includes the development of continuous-flow processes and the use of biocatalysts. google.comresearchgate.net For example, solvent-free enzymatic processes have been successfully used for acrylate synthesis, significantly reducing the environmental footprint (E-factor) of the production. researchgate.net Applying these green chemistry principles to the synthesis of this compound and its derivatives is a critical future goal.
The concept of a circular economy, where waste is eliminated and resources are continuously reused, is paramount for the future of polymers. Cradle-to-cradle (C2C) design is a framework for creating products that can be safely returned to either the biological or technical cycle.
For polymers derived from this compound, a C2C approach would involve designing them for disassembly. This could be achieved by incorporating chemically cleavable linkages into the polymer backbone. The aminophenyl group is an ideal handle for introducing such functionality. For example, a linker that can be broken under specific, mild conditions (e.g., addition of a specific reagent or a change in pH) could be attached to the nitrogen atom before polymerization.
Upon cleavage at the end of the product's life, the polymer would break down into its constituent monomers or other valuable chemical precursors, which could then be purified and used to create new, high-quality polymers. This process would close the loop, transforming a linear "take-make-dispose" model into a circular and sustainable system. While the practical realization of this for this compound-based polymers requires further research, it represents a vital and promising direction for sustainable materials chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing ETHYL 3-(3-AMINOPHENYL)ACRYLATE with high purity?
- Methodological Answer : The synthesis typically involves esterification of 3-(3-aminophenyl)acrylic acid using ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions via carbodiimide-mediated activation (e.g., DCC/DMAP). To protect the aromatic amine group during synthesis, Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups are recommended to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . For structural analogs like ethyl ferulate derivatives, nucleophilic acyl substitution or Mitsunobu reactions are viable alternatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : The acrylate’s α,β-unsaturated ester moiety shows characteristic doublets (δ ~6.3–6.5 ppm for α-H and δ ~7.8–8.0 ppm for β-H). The 3-aminophenyl group exhibits aromatic protons (δ ~6.5–7.2 ppm) and an amine proton (δ ~5.5 ppm if free; absent if protected) .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1620 cm⁻¹ (C=C acrylate), and ~3300–3500 cm⁻¹ (N-H amine) confirm functional groups.
- MS : High-resolution ESI-MS provides the molecular ion peak ([M+H]⁺) and fragmentation patterns to validate the structure .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. Stability is pH-dependent: the amine group may oxidize under acidic conditions, necessitating storage in inert atmospheres (N₂/Ar) at –20°C. For long-term stability, lyophilization or protection of the amine group (e.g., acetylation) is advised .
Advanced Research Questions
Q. How does the electron-donating 3-aminophenyl group influence the reactivity of this compound in [4+2] cycloaddition reactions (e.g., Diels-Alder)?
- Methodological Answer : The amine group enhances electron density in the acrylate’s α,β-unsaturated system, increasing its reactivity as a dienophile. Computational studies (DFT calculations at B3LYP/6-31G* level) can model transition states and regioselectivity. Experimental validation involves trapping the acrylate with dienes (e.g., anthracene) under thermal or microwave conditions, followed by HPLC or X-ray crystallography to analyze adducts .
Q. What strategies optimize the incorporation of this compound into functional polymers for biomedical applications?
- Methodological Answer : Radical polymerization (AIBN initiator, 60–80°C) or Michael addition with thiol-terminated PEG can create amine-functionalized hydrogels. Characterization via GPC (molecular weight distribution) and DSC (glass transition temperature) ensures polymer integrity. In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) assess biocompatibility .
Q. How do steric and electronic effects of the 3-aminophenyl substituent impact photophysical properties in fluorescence-based sensors?
- Methodological Answer : The amine group introduces intramolecular charge transfer (ICT) states, red-shifting emission spectra. Time-resolved fluorescence spectroscopy (TCSPC) quantifies quantum yields and lifetime changes. Comparative studies with analogs (e.g., ethyl 3-(4-hydroxyphenyl)acrylate) isolate substituent effects. Computational TD-DFT simulations correlate experimental Stokes shifts with theoretical transitions .
Data Contradictions and Resolution
- Synthetic Yield Variability : Conflicting reports on esterification yields (50–85%) may arise from unprotected amine side reactions. Resolution: Use Boc-protected intermediates to suppress oxidation, improving reproducibility .
- Divergent Reactivity in Cross-Coupling : Discrepancies in Heck coupling efficiency (e.g., Pd(OAc)₂ vs. PdCl₂ catalysts) suggest ligand-dependent steric effects. Systematic screening (e.g., DoE methods) identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
